2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, Mixture of diastereomers
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Overview
Description
2-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group and hydrochloride salt. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The trifluoromethyl group is known for its electronegativity, which can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the piperidine ring followed by the introduction of the trifluoromethyl group and subsequent functionalization to the carboxylic acid. Common synthetic routes may include:
Starting from Piperidine: Piperidine can be reacted with trifluoromethylating agents to introduce the trifluoromethyl group.
Functionalization: The resulting trifluoromethylated piperidine can then be oxidized to form the carboxylic acid group.
Formation of Hydrochloride Salt: The carboxylic acid is then converted to its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form the carboxylic acid group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, potentially replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Piperidine to piperidine-3-carboxylic acid.
Reduction: Conversion of carboxylic acid to alcohols or amines.
Substitution: Formation of different derivatives based on the substituents introduced.
Scientific Research Applications
2-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or receptor interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance binding affinity and metabolic stability, making the compound more effective as a therapeutic agent.
Comparison with Similar Compounds
Trifluoromethylated Piperidines: Other piperidines with different substituents on the ring.
Trifluoromethylated Carboxylic Acids: Compounds with similar carboxylic acid functionality but different ring structures.
Uniqueness: 2-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride is unique due to its specific combination of the trifluoromethyl group, piperidine ring, and carboxylic acid functionality. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
2680543-39-7 |
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Molecular Formula |
C7H11ClF3NO2 |
Molecular Weight |
233.6 |
Purity |
95 |
Origin of Product |
United States |
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